trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Chiral synthesis Asymmetric catalysis Enantioselective reactions

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS 261896-27-9) is a chiral pyrrolidine ester characterized by a trans-configuration with defined (3R,4R) stereochemistry. With a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol , it is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and asymmetric synthesis.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 261896-27-9
Cat. No. B1598075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
CAS261896-27-9
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1CN(CC1C(=O)OC)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m0/s1
InChIKeyKLQYKJMMAPSQCP-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS 261896-27-9) | Chiral Pyrrolidine Building Block for Asymmetric Synthesis


trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS 261896-27-9) is a chiral pyrrolidine ester characterized by a trans-configuration with defined (3R,4R) stereochemistry . With a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol , it is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and asymmetric synthesis . The compound serves as a key building block for constructing complex pyrrolidine-containing scaffolds, particularly in the development of enzyme inhibitors and receptor modulators .

Why Generic Substitution of trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS 261896-27-9) Fails in Research


Substituting trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate with seemingly similar pyrrolidine carboxylates (e.g., the cis-isomer, racemic mixtures, or non-benzylated analogs) is not feasible in research contexts requiring precise stereochemical control . The trans-(3R,4R) configuration is essential for the compound's role as a chiral building block; even minor stereochemical deviations can lead to drastically different biological activities or synthetic outcomes . The benzyl group, a key structural feature, imparts specific lipophilicity (LogP ~2.27) and reactivity that influence downstream applications . Consequently, procurement of this specific stereoisomer is mandatory for maintaining the integrity and reproducibility of asymmetric syntheses or structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS 261896-27-9)


Defined trans-(3R,4R) Stereochemistry vs. Racemic or cis-Isomers

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is characterized by a specific trans-(3R,4R) stereochemical configuration, with two defined stereocenters . This is in contrast to racemic mixtures or cis-isomers (e.g., (3R,4S)- or (3S,4R)-configurations), which lack this precise spatial arrangement . The trans configuration ensures a predictable 3D conformation for asymmetric transformations, a property not guaranteed by racemic or cis-analogs .

Chiral synthesis Asymmetric catalysis Enantioselective reactions

Benchmark Purity: 96% HPLC vs. Industry Standard 95%

Commercially available trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is routinely supplied with a purity of ≥96% as determined by HPLC . This exceeds the typical 95% purity standard offered by many vendors for similar pyrrolidine carboxylate intermediates . Higher initial purity reduces the need for pre-reaction purification steps, minimizing material loss and improving overall synthetic efficiency .

Quality control Purity analysis Reproducibility

Validated Storage Stability at 2-8°C vs. Room Temperature Analogs

Vendor specifications consistently recommend storing trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate at 2-8°C, protected from light, to maintain long-term stability . In contrast, many simpler pyrrolidine carboxylate analogs (e.g., ethyl pyrrolidine-3-carboxylate) can be stored at room temperature . This specific storage requirement indicates the compound's inherent sensitivity and the need for controlled handling to prevent degradation, a factor that may impact procurement and inventory management decisions .

Compound stability Storage conditions Long-term usability

Lipophilicity (LogP 2.27) Compared to Non-Benzylated Analogs

The calculated LogP (octanol-water partition coefficient) for trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is 2.27 . This value is significantly higher than that of simpler, non-benzylated pyrrolidine carboxylates (e.g., ethyl pyrrolidine-3-carboxylate, which has an estimated LogP < 1) [1]. The increased lipophilicity, driven by the benzyl group, is a critical parameter influencing membrane permeability and pharmacokinetic properties in drug discovery contexts .

Lipophilicity LogP Drug-likeness

Application as a Specific Chiral Building Block vs. Generic Pyrrolidine Intermediates

Vendor descriptions explicitly position this compound for 'asymmetric synthesis studies', 'enantioselective catalyst development', and 'amino acid analog preparation' . This targeted application profile differentiates it from generic pyrrolidine-3-carboxylate esters, which are often described as broad-spectrum intermediates without specific stereochemical utility . The presence of the benzyl group also offers a synthetic handle for further functionalization (e.g., hydrogenolysis) not available in unsubstituted analogs .

Asymmetric synthesis Chiral building block Medicinal chemistry

Analytical Benchmarking: Verified Physical Properties vs. Computational Estimates

Key physical properties for trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, such as boiling point (302.2±35.0 °C) and density (1.1±0.1 g/cm³), are consistently reported across multiple authoritative databases . While these are predicted values, their consistent reporting provides a reliable benchmark for analytical method development and quality control (QC) . This consistency reduces ambiguity compared to less well-characterized, custom-synthesized analogs where property data may be absent or variable .

Analytical chemistry Quality control Property prediction

Key Application Scenarios for trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS 261896-27-9)


Asymmetric Synthesis of Chiral Pyrrolidine-Containing Drug Candidates

The compound's defined trans-(3R,4R) stereochemistry and high purity (≥96%) make it an ideal starting material for the stereocontrolled synthesis of complex, chiral drug candidates. Researchers can leverage its configuration to introduce specific stereocenters into target molecules, a critical requirement for developing enantiopure pharmaceuticals with potentially improved efficacy and reduced side effects. Its application in 'enantioselective catalyst development' is a key differentiator .

Preparation of Amino Acid Analogs and Peptidomimetics

The pyrrolidine core, bearing both a benzyl group and a carboxylic ester, serves as a constrained amino acid analog. The benzyl group increases lipophilicity (LogP 2.27), which can enhance membrane permeability of peptide-based therapeutics . The (3R,4R) configuration is crucial for mimicking the 3D structure of natural L-amino acids in peptidomimetic design, a feature not replicable with racemic or cis-isomers .

Medicinal Chemistry SAR Studies with Controlled Lipophilicity

The calculated LogP of 2.27 provides a predictable starting point for modulating lipophilicity in lead optimization programs . This value is significantly higher than that of non-benzylated pyrrolidine esters, allowing medicinal chemists to explore a different region of chemical space. The compound can be used to systematically investigate how increased lipophilicity impacts target binding, cellular activity, and pharmacokinetic properties .

Development of Chiral HPLC and Analytical Methods

Due to its well-defined stereochemistry and consistent physical properties (e.g., boiling point ~302°C, density ~1.1 g/cm³), this compound is suitable for use as a reference standard or analyte in developing and validating chiral HPLC methods . Its consistent purity (≥96%) and the availability of analytical data from multiple vendors make it a reliable benchmark for method development and quality control of related chiral intermediates .

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